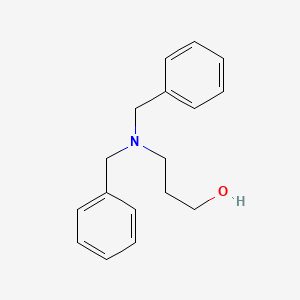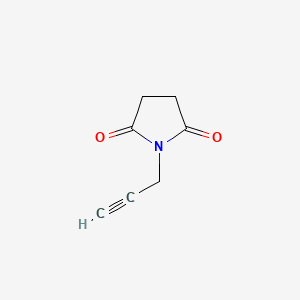
1-(5-Nitropyridin-2-yl)piperidin-4-amine
Übersicht
Beschreibung
“1-(5-Nitropyridin-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is a specialty product often used for proteomics research .
Molecular Structure Analysis
The InChI code for “1-(5-Nitropyridin-2-yl)piperidin-4-amine” is 1S/C11H15N3O3/c15-8-9-3-5-13 (6-4-9)11-2-1-10 (7-12-11)14 (16)17/h1-2,7,9,15H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(5-Nitropyridin-2-yl)piperidin-4-amine” is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s structure suggests it could be useful in labeling or acting as a precursor for synthesizing more complex molecules that interact with proteins for identification and characterization.
Fungicidal Activity
Derivatives of this compound have been designed and synthesized based on bioisosterism principles, showing excellent fungicidal activity . This suggests that “1-(5-Nitropyridin-2-yl)piperidin-4-amine” could serve as a template for developing new fungicides, potentially contributing to agriculture and plant pathology studies.
Drug Design
Piperidine derivatives, to which this compound belongs, are significant in drug design . They are present in over twenty classes of pharmaceuticals and are key fragments in the development of new therapeutic agents. This compound could be involved in the synthesis of novel drugs with potential applications in various medical fields.
Inhibitor Development
The structure of “1-(5-Nitropyridin-2-yl)piperidin-4-amine” is similar to compounds that have been used to design potential irreversible inhibitors . These inhibitors can target specific proteins or enzymes within cells, making them valuable in the development of treatments for diseases where such proteins are implicated.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry . Its distinct molecular weight and structure make it suitable for use in calibrating instruments or as a reference compound in quantitative analyses.
Advanced Battery Science
The chemical properties of “1-(5-Nitropyridin-2-yl)piperidin-4-amine” may make it a candidate for research in advanced battery science . Its nitrogen-rich structure could be explored for use in energy storage materials or electrolytes in battery technology.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16/h1-2,7-8H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGJVZEAQGYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390398 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252577-85-8 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















